1-Tert-butyl-3-methoxybenzene
Overview
Description
1-Tert-butyl-3-methoxybenzene, also known as 3-tert-butylanisole, is an organic compound with the molecular formula C11H16O. It is a derivative of benzene, where a tert-butyl group and a methoxy group are substituted at the 1 and 3 positions, respectively. This compound is a colorless to yellow liquid and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-methoxybenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products:
Nitration: 1-tert-butyl-3-methoxy-4-nitrobenzene.
Halogenation: 1-tert-butyl-3-methoxy-4-chlorobenzene or 1-tert-butyl-3-methoxy-4-bromobenzene.
Oxidation: tert-Butyl alcohol or tert-butyl hydroperoxide.
Scientific Research Applications
1-Tert-butyl-3-methoxybenzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-methoxybenzene in chemical reactions primarily involves the activation of the benzene ring by the methoxy group. The methoxy group donates electron density through resonance and inductive effects, making the ring more susceptible to electrophilic attack. The tert-butyl group, being bulky, can influence the regioselectivity of the reactions, often directing electrophiles to the para position relative to the methoxy group .
Comparison with Similar Compounds
1-tert-butyl-4-methoxybenzene: Similar structure but with the methoxy group at the 4-position.
1-tert-butyl-2-methoxybenzene: Methoxy group at the 2-position.
1-tert-butyl-3-ethoxybenzene: Ethoxy group instead of methoxy.
Uniqueness: 1-Tert-butyl-3-methoxybenzene is unique due to the specific positioning of the tert-butyl and methoxy groups, which influences its reactivity and the types of products formed in chemical reactions. The combination of these substituents provides a balance of steric and electronic effects, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
IUPAC Name |
1-tert-butyl-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGSPXKLIPOGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416072 | |
Record name | 1-tert-butyl-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33733-83-4 | |
Record name | 1-tert-butyl-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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